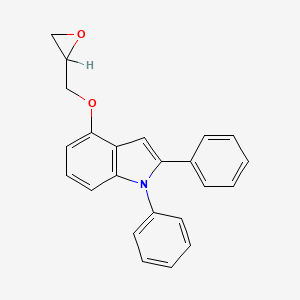
Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5'-(p-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5’-(p-nitrobenzoate)” is a complex organic compound that features a urea moiety linked to a ribofuranosyl ring, which is further substituted with bis(2-chloroethyl)amino and p-nitrobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the ribofuranosyl intermediate. The key steps include:
Formation of the Ribofuranosyl Intermediate:
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Urea Formation: The urea moiety is introduced through a reaction with an isocyanate derivative.
Final Substitution: The p-nitrobenzoate group is introduced in the final step through esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted urea derivatives are formed.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the synthesis of specialized polymers or materials.
Mécanisme D'action
The mechanism of action of this compound in biological systems likely involves the interaction of the bis(2-chloroethyl)amino groups with DNA, leading to cross-linking and inhibition of DNA replication. This is similar to the mechanism of action of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups used in chemotherapy.
Melphalan: Similar structure and used as an anticancer agent.
Chlorambucil: Another alkylating agent with similar functional groups.
Uniqueness
This compound is unique due to the presence of the ribofuranosyl ring and the specific substitution pattern, which may confer unique biological activity and chemical reactivity.
Propriétés
Numéro CAS |
74692-68-5 |
|---|---|
Formule moléculaire |
C26H29Cl3N4O8 |
Poids moléculaire |
631.9 g/mol |
Nom IUPAC |
[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-(2-chloroethylcarbamoylamino)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C26H29Cl3N4O8/c27-9-12-30-26(35)31-23-22-21(20(39-23)15-38-24(34)16-1-7-19(8-2-16)33(36)37)40-25(41-22)17-3-5-18(6-4-17)32(13-10-28)14-11-29/h1-8,20-23,25H,9-15H2,(H2,30,31,35)/t20-,21?,22?,23?,25?/m1/s1 |
Clé InChI |
AFZIKRZQDPXQFD-AXYUOHRYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2OC3[C@H](OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1C2OC3C(OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


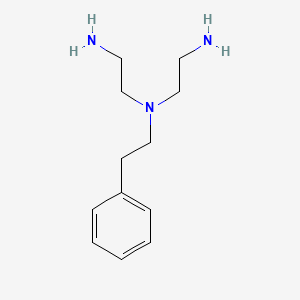
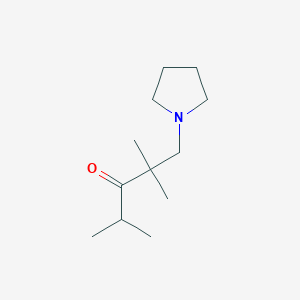



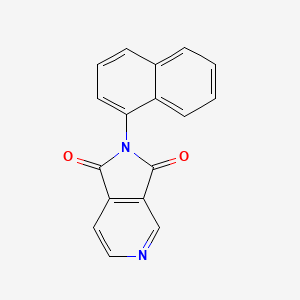
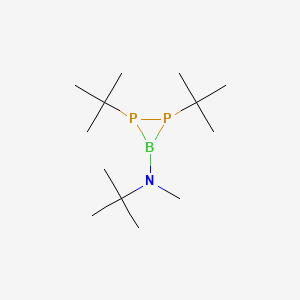
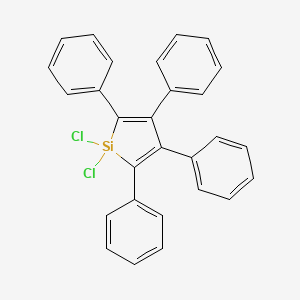
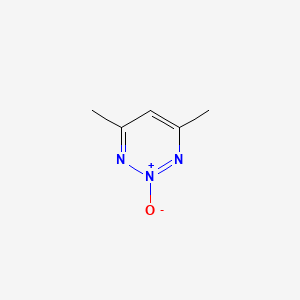


![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

